

Spectroscopic Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-4'-iodobiphenyl

Cat. No.: B185808

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-4'-iodobiphenyl** (CAS No. 105946-82-5). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting the data in a clear, accessible format.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **4-Bromo-4'-iodobiphenyl**.

^1H NMR Data (CDCl_3)

Chemical Shift (ppm)	Description
7.62	(d, $J=8.5$ Hz, 2H)
7.51	(d, $J=8.5$ Hz, 2H)
7.40	(d, $J=8.5$ Hz, 2H)
7.28	(d, $J=8.5$ Hz, 2H)

¹³C NMR Data (CDCl₃)

Chemical Shift (ppm)	Assignment
140.4	C
138.0	C
132.3	CH
128.8	CH
128.4	CH
122.0	C
94.0	C-I

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
3080 - 3030	Aromatic C-H Stretch
1580, 1480, 1380	Aromatic C=C Stretch
1070, 1000	C-H in-plane bending
820	p-substituted benzene C-H out-of-plane bending
1010	C-Br Stretch
~500	C-I Stretch

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)
358	100
360	97.9
231	40
152	35
76	25

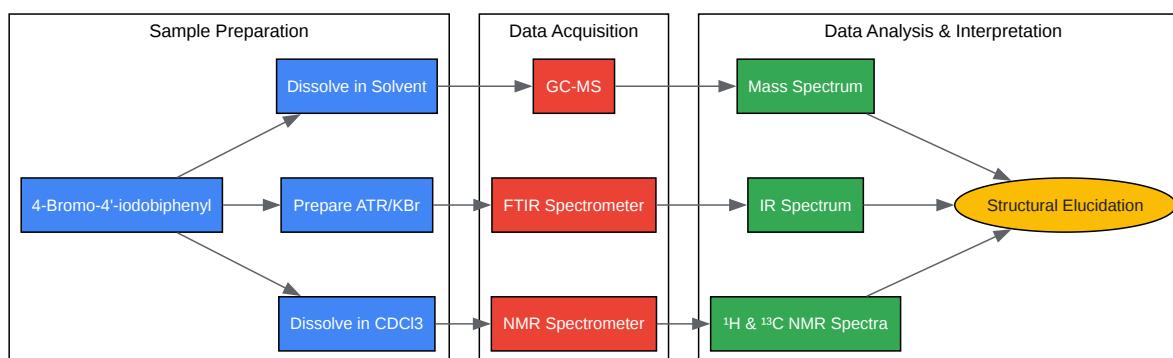
Experimental Protocols

The acquisition of the spectroscopic data presented above requires precise experimental procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-Bromo-4'-iodobiphenyl** (approximately 10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ($\delta=0.00$). For ^{13}C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy


Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like **4-Bromo-4'-iodobiphenyl**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of **4-Bromo-4'-iodobiphenyl** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then separated on a capillary column and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum, providing information about the molecular ion and fragmentation patterns.

Visualization of Experimental Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key steps from sample preparation to data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b185808#spectroscopic-data-of-4-bromo-4-iodobiphenyl-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com